molecular formula C7H5BrClF2N B12970408 5-Bromo-3-chloro-2-(difluoromethyl)aniline

5-Bromo-3-chloro-2-(difluoromethyl)aniline

Cat. No.: B12970408
M. Wt: 256.47 g/mol
InChI Key: MNFWFDXVPUMVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-(difluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(difluoromethyl)aniline typically involves multiple steps, including halogenation and difluoromethylation. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination. The reaction conditions often require the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to achieve the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(difluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aminobenzenes.

Scientific Research Applications

5-Bromo-3-chloro-2-(difluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogens and the difluoromethyl group can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-(difluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and difluoromethyl groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

5-bromo-3-chloro-2-(difluoromethyl)aniline

InChI

InChI=1S/C7H5BrClF2N/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H,12H2

InChI Key

MNFWFDXVPUMVQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.